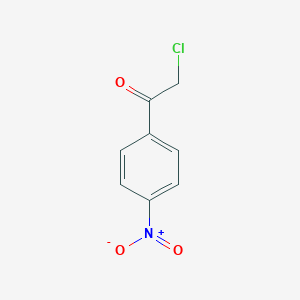![molecular formula C18H21NOS B459068 8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE](/img/structure/B459068.png)
8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The unique structure of this compound, which includes a furoquinoline core fused with a thienyl group, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with aldehydes, followed by cyclization and functional group modifications . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign solvents and reagents is also a consideration in industrial settings to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .
Scientific Research Applications
8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of atoms.
Thienyl derivatives: Compounds containing the thienyl group, similar to the one in the target compound.
Uniqueness
8-(PROPAN-2-YL)-4-(THIOPHEN-2-YL)-2H,3H,3AH,4H,5H,9BH-FURO[3,2-C]QUINOLINE is unique due to its fused ring structure, combining elements of quinoline and thienyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H21NOS |
|---|---|
Molecular Weight |
299.4g/mol |
IUPAC Name |
(3aS,4S,9bS)-8-propan-2-yl-4-thiophen-2-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline |
InChI |
InChI=1S/C18H21NOS/c1-11(2)12-5-6-15-14(10-12)18-13(7-8-20-18)17(19-15)16-4-3-9-21-16/h3-6,9-11,13,17-19H,7-8H2,1-2H3/t13-,17-,18-/m0/s1 |
InChI Key |
DIBJGOCHXJJHIV-KKXDTOCCSA-N |
SMILES |
CC(C)C1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CS4 |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)N[C@@H]([C@H]3[C@@H]2OCC3)C4=CC=CS4 |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[3-(1H-imidazol-4-yl)propyl]-N'-methylthiourea](/img/structure/B458987.png)





![Benzyl[1-(furan-2-yl)ethyl]amine](/img/structure/B458998.png)




![4',8'-dimethyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline]](/img/structure/B459008.png)
